molecular formula C9H18BNO3 B085680 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 101-00-8

3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No. B085680
CAS RN: 101-00-8
M. Wt: 199.06 g/mol
InChI Key: IWKGJTDSJPLUCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where specific organoboron compounds react under controlled conditions. For instance, 1-aza-5-bora-4,6,11-trioxabicyclo[3.3.3]undecane reacts with methyl trifluoromethanesulfonate to yield products with cleaved B–O bonds, showcasing the intricate reactivity of these structures (Alder & Jin, 1996). Another example includes the synthesis of 1-(O,O-dialkyl phosphorylamido)propyl-5-aza-2,8,9-trioxa-1-silatricyclo [3,3,3,01,5] undecanes, which are synthesized via the reaction of dialkoxy phosphoryl chlorides with aminopropyl silatrane, highlighting the diversity in synthetic routes for similar compounds (Li & Song, 2004).

Molecular Structure Analysis

Molecular structure analysis of these compounds is crucial for understanding their reactivity and properties. For example, crystal and molecular structure studies of related organoboron compounds reveal configurations that are intermediate between trigonal bipyramid and tetrahedron, with significant intramolecular donor-acceptor interactions (Jurkschat, Tzschach, & Meunier-Piret, 1986).

Chemical Reactions and Properties

Chemical reactions involving these compounds often result in complex transformations, such as methylation, protonation, and cleavage of B–C or B–N bonds. These reactions highlight the compounds' reactivity towards various reagents and under different conditions, providing insights into their chemical behavior and potential applications (Alder & Jin, 1996).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various classes of heterocyclic compounds, including those related to 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, has been extensively reviewed. These reviews detail the synthesis steps of different classes of cyanine dyes, highlighting the importance of such compounds in the field of heterocyclic and cyanine dyes chemistry. The comprehensive review on the synthesis of five/six-membered heterocyclic cyanine dyes offers valuable insights for researchers and students in synthetic dye chemistry, emphasizing the various methods for preparing these classes of compounds (C. Int, 2019).

Biological and Pharmacological Activities

The pharmacological and biological activities of sesquiterpene alcohols, such as nerolidol, which shares structural similarities with the compound of interest, have been compiled and reviewed. These activities demonstrate the potential of sesquiterpene alcohols as promising chemical or drug candidates in agriculture and medicine. The review consolidates various studies on nerolidol, highlighting its widespread use across different industries and its beneficial effects on human health (Weng-Keong Chan et al., 2016).

properties

IUPAC Name

3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BNO3/c1-7-4-11-5-8(2)13-10(12-7)14-9(3)6-11/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKGJTDSJPLUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OC(CN(CC(O1)C)CC(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905879
Record name 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Molecular Weight

199.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

CAS RN

101-00-8
Record name Triisopropanolamine borate
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Record name Boric acid, tris(1-amino-2-propyl) ester
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Record name 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Record name Triisopropanolamine Borate
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